

An In-depth Technical Guide to Hexadecanedioic acid-d28

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Compound of Interest

Compound Name: Hexadecanedioic acid-d28

Cat. No.: B12426326

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Introduction

Hexadecanedioic acid-d28 is the deuterium-labeled form of hexadecanedioic acid, a 16-carbon saturated dicarboxylic acid also known as thapsic acid. Stable isotope-labeled compounds such as **Hexadecanedioic acid-d28** are invaluable tools in biomedical and pharmaceutical research. The incorporation of 28 deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices by mass spectrometry. This technical guide provides essential information on the properties, applications, and detailed experimental protocols for the use of **Hexadecanedioic acid-d28**.

Core Data Presentation

The following tables summarize the key quantitative data for **Hexadecanedioic acid-d28**, compiled from various chemical suppliers.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	130348-90-2[1][2][3][4]
Molecular Formula	HOOC(CD ₂) ₁₄ COOH[1][4]
Molecular Weight	314.58 g/mol [4]
Isotopic Enrichment	≥99 atom % D[1][4]
Physical Form	White Solid[1]
Storage Conditions	Store at room temperature[4]
Synonyms	1,14-Tetradecanedicarboxylic Acid-d28, Thapsic Acid-d28[4]

Table 2: Supplier and Purity Information

Supplier	Product Number	Reported Purity
CDN Isotopes	D-5186	99 atom % D[4]
MedChemExpress	HY-W018161S	99.21%[5]
CymitQuimica	3U-D5186	99 atom % D[1]
LGC Standards	TRC-H294275	Not specified

Experimental Protocols

Hexadecanedioic acid-d28 is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the analysis of endogenous hexadecanedioic acid and other dicarboxylic acids. Below are detailed, representative protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantitative Analysis of Dicarboxylic Acids in Human Plasma by GC-MS

This protocol describes a general procedure for the extraction, derivatization, and quantification of dicarboxylic acids from plasma using **Hexadecanedioic acid-d28** as an internal standard.

1. Materials and Reagents:

- **Hexadecanedioic acid-d28** (Internal Standard)
- Hexadecanedioic acid (Calibration Standard)
- Human Plasma (K2-EDTA)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl, 6N)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Hexane (HPLC grade)

2. Sample Preparation and Extraction:

- Pipette 100 μ L of human plasma into a 13x100 mm glass screw-cap tube.
- Add a known quantity of **Hexadecanedioic acid-d28** (e.g., 20 μ L of a 10 μ g/mL solution in methanol).
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex vigorously for 2 minutes.
- Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.
- Carefully transfer the lower organic phase to a clean glass tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Saponification and Derivatization:

- Reconstitute the dried extract in 1 mL of 0.5 M methanolic KOH.
- Incubate the mixture at 60°C for 30 minutes to hydrolyze esterified fatty acids.
- Cool the tube on ice and acidify the solution with 100 µL of 6N HCl.
- Extract the free dicarboxylic acids by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer to a new tube and repeat the extraction.
- Combine the hexane extracts and evaporate to dryness under nitrogen.
- To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
- Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Splitless mode, 280°C.
- Oven Temperature Program: 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatives of hexadecanedioic acid and **hexadecanedioic acid-d28**.

5. Quantification:

- A calibration curve is constructed by analyzing standards containing known concentrations of hexadecanedioic acid and a fixed concentration of **Hexadecanedioic acid-d28**.
- The ratio of the peak area of the analyte to the internal standard is plotted against the analyte concentration.
- The concentration of hexadecanedioic acid in the plasma samples is determined from this calibration curve.

Protocol 2: High-Throughput Quantitative Analysis of Dicarboxylic Acids in Urine by LC-MS/MS

This protocol provides a method for the rapid and sensitive quantification of dicarboxylic acids in urine, suitable for clinical and research applications.

1. Materials and Reagents:

- **Hexadecanedioic acid-d28** (Internal Standard)
- Hexadecanedioic acid (Calibration Standard)
- Human Urine
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)

2. Sample Preparation:

- Thaw urine samples and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any sediment.

- In a 96-well plate, combine 50 μ L of urine supernatant with 200 μ L of an internal standard working solution (containing **Hexadecanedioic acid-d28** in acetonitrile).
- Seal the plate and vortex for 5 minutes to precipitate proteins.
- Centrifuge the plate at 4,000 x g for 15 minutes.
- Transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

- LC System: Shimadzu Nexera X2 or equivalent.
- Column: Kinetex C18 (50 x 2.1 mm, 2.6 μ m) or similar reversed-phase column.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
- Column Temperature: 45°C.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for hexadecanedioic acid and **hexadecanedioic acid-d28**.

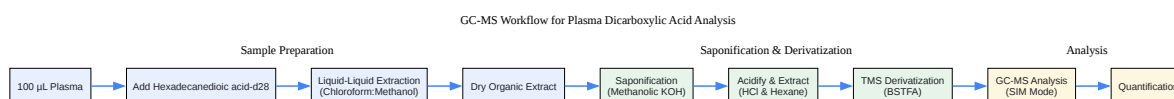
4. Quantification:

- Calibration standards are prepared by spiking known concentrations of hexadecanedioic acid into a surrogate matrix (e.g., charcoal-stripped urine) containing the internal standard.
- The peak area ratio of the analyte to the internal standard is used to construct a linear regression curve.

- The concentration of hexadecanedioic acid in the urine samples is calculated from the regression equation.

Mandatory Visualizations

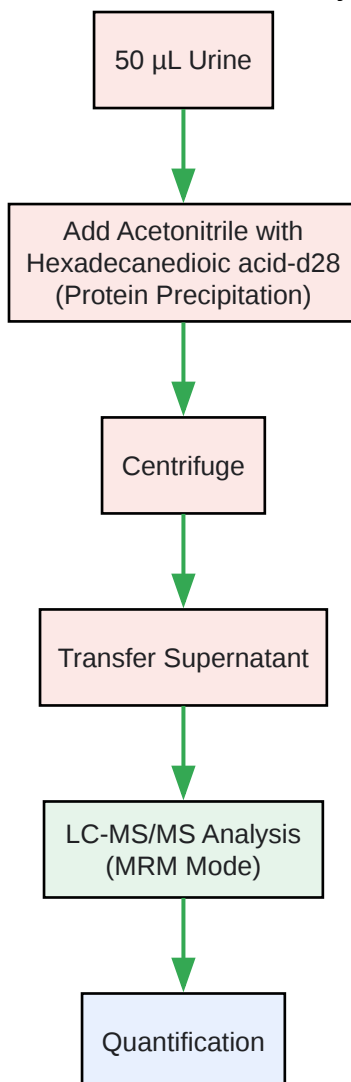
Experimental Workflows



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Caption: Workflow for GC-MS analysis of dicarboxylic acids in plasma.

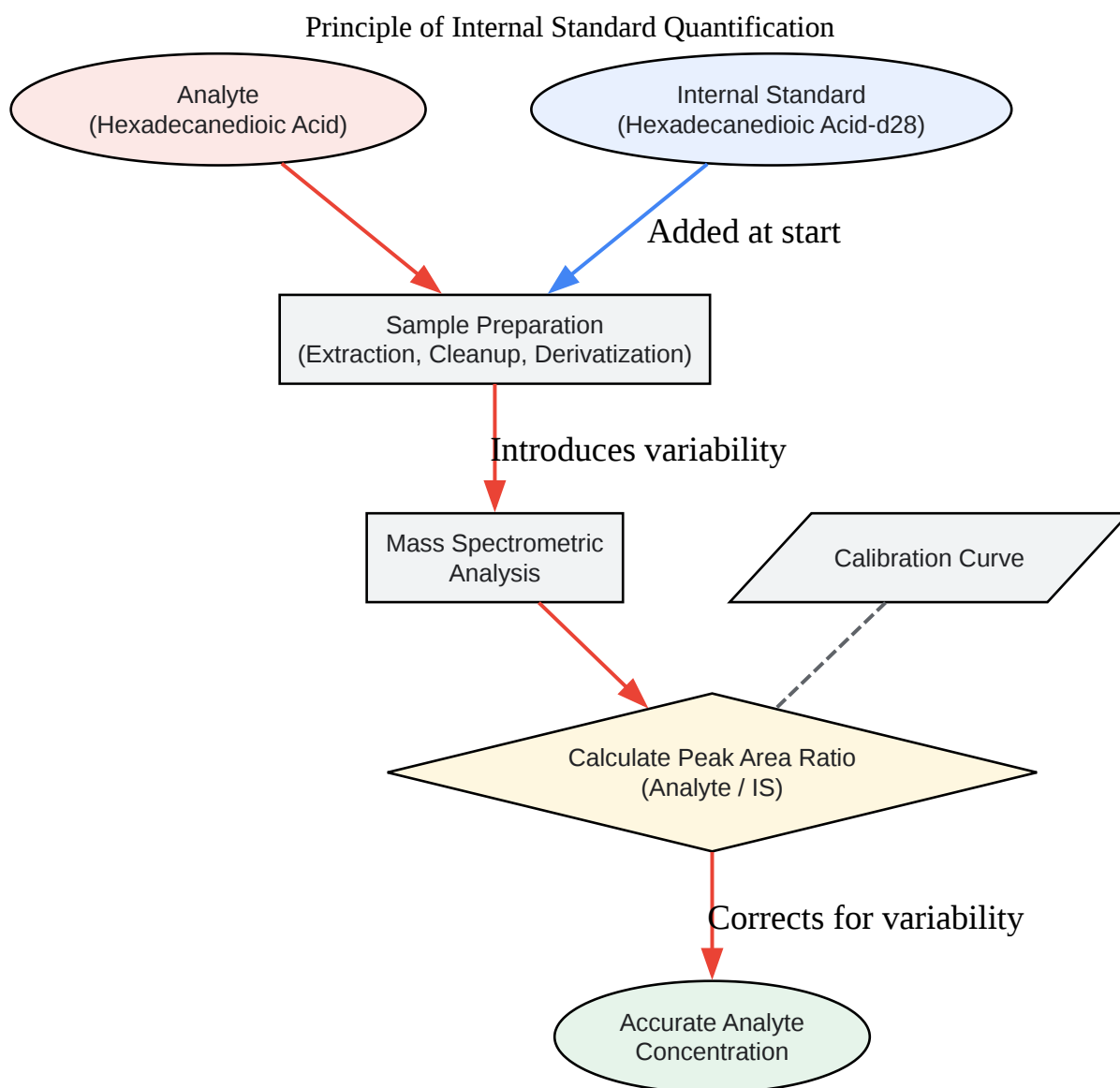
LC-MS/MS Workflow for Urine Dicarboxylic Acid Analysis



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Caption: Workflow for LC-MS/MS analysis of dicarboxylic acids in urine.

Logical Relationship



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Caption: Principle of stable isotope dilution mass spectrometry.

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